molecular formula C7H6Cl2O2S B1355608 2-(Chloromethyl)benzene-1-sulfonyl chloride CAS No. 31910-66-4

2-(Chloromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1355608
CAS No.: 31910-66-4
M. Wt: 225.09 g/mol
InChI Key: YHZUBQWOGUKTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a versatile reagent widely used in chemical synthesis, particularly in the pharmaceutical industry. The compound is known for its reactivity and ability to participate in various chemical reactions, making it a valuable tool for researchers and chemists.

Scientific Research Applications

2-(Chloromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective clothing .

Mechanism of Action

Target of Action

The primary targets of 2-(Chloromethyl)benzene-1-sulfonyl chloride are benzylic halides . These are organic compounds where a halogen atom is attached to a benzene ring via a carbon atom . The role of these targets is to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) replaces a group or atom in a molecule . The type of nucleophilic substitution depends on the type of benzylic halide. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The affected biochemical pathways involve the formation of resonance-stabilized carbocations . These are intermediates that have a positive charge on a carbon atom and are stabilized by the delocalization of electrons . The downstream effects include the formation of new compounds through the reaction of these carbocations with other molecules .

Pharmacokinetics

Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would depend on factors such as its chemical structure, solubility, and stability .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new compounds through nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of molecules, potentially influencing various biochemical processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability . For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzene-1-sulfonyl chloride typically involves the chloromethylation of benzene followed by sulfonylation. One common method is the reaction of benzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and minimizes the risk of side reactions. The final product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonyl thiols.

    Oxidation Products: The major products are often sulfonic acids.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but has a methyl group on the benzene ring, which can influence its steric and electronic properties.

    Methanesulfonyl Chloride: Contains a sulfonyl chloride group but lacks the aromatic ring, making it less versatile in aromatic substitution reactions.

Uniqueness

2-(Chloromethyl)benzene-1-sulfonyl chloride is unique due to its combination of a chloromethyl group and a sulfonyl chloride group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

2-(chloromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUBQWOGUKTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496667
Record name 2-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31910-66-4
Record name 2-(Chloromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.